REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](F)[C:5]([N+:9]([O-:11])=[O:10])=[C:6]([F:8])[CH:7]=1.[OH-:13].[K+].[CH3:15]O>>[Br:1][C:2]1[CH:3]=[C:4]([O:13][CH3:15])[C:5]([N+:9]([O-:11])=[O:10])=[C:6]([F:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated
|
Type
|
ADDITION
|
Details
|
diluted to ethyl acetate
|
Type
|
WASH
|
Details
|
washed by water and brine
|
Type
|
CUSTOM
|
Details
|
The mixture was then purified by flash column
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |